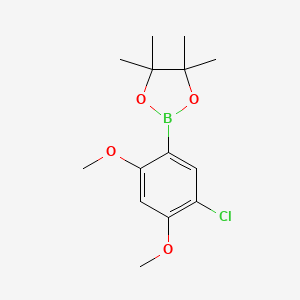
4-(bromomethyl)-2,6-dimethylpyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It’s a solid at 20 degrees Celsius and is hygroscopic .
Molecular Structure Analysis
The molecular formula for 4-(bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.94 . The SMILES string representation is Br[H].BrCc1ccncc1 .Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The compound is a white to light yellow powder or crystal . It has a melting point of 185.0 to 191.0 °C . It’s soluble in water .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide involves the alkylation of 2,6-dimethylpyridine with bromomethyl bromide, followed by the formation of the hydrobromide salt.", "Starting Materials": [ "2,6-dimethylpyridine", "bromomethyl bromide", "sodium hydroxide", "hydrobromic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylpyridine (1.0 g, 8.5 mmol) in diethyl ether (20 mL) in a round-bottom flask.", "Step 2: Add bromomethyl bromide (1.5 g, 10.0 mmol) dropwise to the flask while stirring vigorously.", "Step 3: Add sodium hydroxide (1.2 g, 30.0 mmol) to the flask and stir for 30 minutes at room temperature.", "Step 4: Separate the organic layer and wash it with water (10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in hydrobromic acid (10 mL) and stir for 1 hour at room temperature.", "Step 8: Filter the resulting precipitate and wash it with water (10 mL).", "Step 9: Dry the product under vacuum to obtain 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide as a white solid (yield: 80%)." ] } | |
| 1263413-36-0 | |
Molekularformel |
C8H11Br2N |
Molekulargewicht |
281 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



